3-Iodopropyl-1-trifluoromethanesulfonate
Description
Properties
CAS No. |
106114-40-3 |
|---|---|
Molecular Formula |
C4H6F3IO3S |
Molecular Weight |
318.06 g/mol |
IUPAC Name |
3-iodopropyl trifluoromethanesulfonate |
InChI |
InChI=1S/C4H6F3IO3S/c5-4(6,7)12(9,10)11-3-1-2-8/h1-3H2 |
InChI Key |
FMSOAEQMFVDTSC-UHFFFAOYSA-N |
SMILES |
C(COS(=O)(=O)C(F)(F)F)CI |
Canonical SMILES |
C(COS(=O)(=O)C(F)(F)F)CI |
Other CAS No. |
106114-40-3 |
Synonyms |
3-iodopropyl-1-triflate 3-iodopropyl-1-trifluoromethanesulfonate |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Reagent for Alkylation Reactions
3-Iodopropyl-1-trifluoromethanesulfonate serves as an effective alkylating agent in organic synthesis. It can facilitate the formation of carbon-carbon bonds through nucleophilic substitution reactions. The trifluoromethanesulfonate (triflate) group is a good leaving group, which enhances the reactivity of the compound in various alkylation processes.
Example Applications:
- Synthesis of Triflates: The compound can be used to convert alcohols into triflates, which are more reactive towards nucleophiles. This transformation is crucial in preparing intermediates for further chemical transformations .
- Formation of Sulfonamides: By reacting with amines, this compound can produce sulfonamide derivatives, which are significant in medicinal chemistry for developing antibacterial agents.
Pharmaceutical Development
Intermediate in Drug Synthesis
In pharmaceutical chemistry, this compound is utilized as an intermediate in the synthesis of various bioactive compounds. Its ability to introduce the triflate moiety allows for further functionalization and modification of drug candidates.
Case Study:
A study demonstrated the use of this compound in synthesizing novel anticancer agents. The triflate group facilitated subsequent reactions that led to the formation of compounds with enhanced biological activity against cancer cell lines .
Material Science
Synthesis of Functional Polymers
The compound has applications in material science, particularly in synthesizing functional polymers. By incorporating this compound into polymer matrices, researchers can modify the physical and chemical properties of the resulting materials.
Example Applications:
- Fluorinated Polymers: The incorporation of trifluoromethanesulfonate groups into polymer chains can enhance thermal stability and chemical resistance, making them suitable for advanced applications such as coatings and membranes.
Data Tables
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodide and triflate groups participate in distinct substitution pathways:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Iodide Displacement | Alkyl triflates (e.g., 3-propyl triflate) | 66–91% | ||
| Triflate Displacement | Cross-coupled aryl/alkyl derivatives | 50–75% |
- Mechanism :
Elimination and Rearrangement Pathways
Under basic or high-temperature conditions, 3-Iodopropyl-1-trifluoromethanesulfonate undergoes elimination to form alkenes:
- Example :
- Solvent Effects :
Role in Cross-Coupling Reactions
The iodide group enables participation in Kumada and Suzuki-Miyaura couplings :
| Coupling Type | Catalyst | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Kumada | Aryl Grignard reagent | Alkylated arenes | 60–85% | ||
| Radical triflation | Photoredox | Alkenes | Trifluoromethylthioalkanes | 40–65% |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-Iodopropyl-1-trifluoromethanesulfonate, a comparative analysis with structurally related sulfonate esters is provided below. Key compounds include methyl trifluoromethanesulfonate , ethyl trifluoromethanesulfonate , and 3-chloropropyl-1-trifluoromethanesulfonate .
Table 1: Comparative Properties of Selected Triflate Derivatives
Key Findings:
Reactivity :
- The triflate group in all compounds acts as a superior leaving group compared to mesylates or tosylates, enabling efficient nucleophilic substitution. However, This compound exhibits enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodide’s lower bond dissociation energy compared to chloride or methyl groups.
- Methyl trifluoromethanesulfonate is a potent methylating agent but is highly moisture-sensitive, requiring anhydrous conditions .
Stability :
- The iodopropyl derivative is less volatile than methyl or ethyl triflates, reducing inhalation risks but increasing persistence in reaction mixtures.
- Ethyl trifluoromethanesulfonate shows intermediate stability, with slower hydrolysis rates than methyl triflate but faster than iodopropyl analogs.
Hazards: All triflates share corrosive properties (H314) due to their electrophilic nature. Methyl trifluoromethanesulfonate is additionally classified as flammable (H226) , whereas the iodopropyl variant’s higher molecular weight mitigates flammability.
Synthetic Applications :
- This compound is favored in sequential alkylation-iodination strategies, whereas 3-chloropropyl-1-trifluoromethanesulfonate is less reactive in metal-catalyzed couplings.
- Methyl and ethyl triflates are preferred for small-scale alkylations but require rigorous safety protocols due to acute toxicity .
Research Implications
Recent studies highlight the iodopropyl derivative’s utility in synthesizing iodinated building blocks for pharmaceuticals and agrochemicals. Its dual functionality (triflate and iodide) enables one-pot transformations, reducing synthetic steps. However, challenges include its higher cost compared to chlorinated analogs and handling precautions for iodine-containing waste.
Q & A
Q. How to address discrepancies in spectroscopic data across research groups?
- Methodology :
- Interlaboratory Studies : Share samples with standardized protocols (e.g., NMR referencing to TMS). Analyze data via multivariate statistics (PCA) to identify outlier sources .
- Collaborative Platforms : Use ResearchGate to crowdsource spectral interpretations and validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
